

physicochemical properties of 7-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Oxa-2-azaspiro[3.5]nonane

Cat. No.: B070580

[Get Quote](#)

In-Depth Technical Guide to 7-Oxa-2-azaspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxa-2-azaspiro[3.5]nonane is a saturated heterocyclic organic compound with a unique spirocyclic scaffold. Its three-dimensional structure, combining a tetrahydropyran ring and an azetidine ring, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications based on available data.

Physicochemical Properties

A summary of the known physicochemical properties of **7-Oxa-2-azaspiro[3.5]nonane** is presented below. While experimental data for some properties are not readily available in the literature, computed values provide useful estimates for research and development purposes.

Table 1: Physicochemical Properties of **7-Oxa-2-azaspiro[3.5]nonane**

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ NO	PubChem[1]
Molecular Weight	127.18 g/mol	PubChem[1], ChemScene[2]
CAS Number	194157-10-3	Sigma-Aldrich, ChemScene[2], P&S Chemicals[3]
Physical Form	Solid or liquid	Sigma-Aldrich
Topological Polar Surface Area (TPSA)	21.26 Å ²	ChemScene[2]
logP (computed)	0.3864	ChemScene[2]
Hydrogen Bond Donors	1	ChemScene[2]
Hydrogen Bond Acceptors	2	ChemScene[2]
Rotatable Bonds	0	ChemScene[2]

Note: Experimental values for melting point, boiling point, solubility, and pKa are not currently available in publicly accessible literature. The physical form is noted as "solid or liquid" by commercial suppliers, suggesting a melting point near ambient temperature.

Synthesis

A patented method describes a two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane, a closely related intermediate. This process involves a cyclization reaction followed by a reduction.

Experimental Protocol: Synthesis of 7-oxo-2-azaspiro[3.5]nonane[5]

Step 1: First Cyclization Reaction

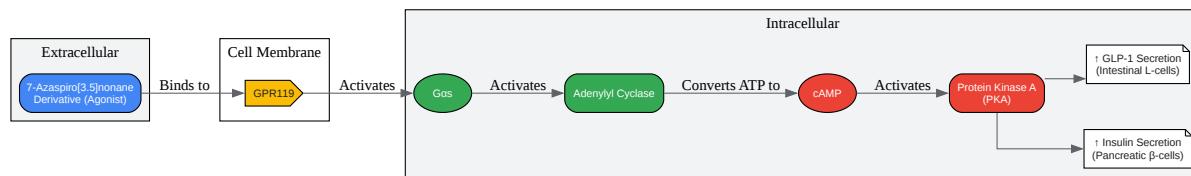
- To a reactor containing 720 to 1600 mL of N,N-dimethylformamide (DMF), add 71.5 to 163 g of bis(2-chloroethyl) ether.
- With stirring, add 78.8 to 138.2 g of cyanoacetaldehyde diethyl acetal, 8.1 to 25.5 g of an acid-binding agent, and 3.7 to 12.5 g of an iodo metal salt.

- Rapidly heat the mixture to 70-100 °C and maintain the reaction for 12-24 hours.
- Cool the reaction solution to 0 °C.
- Add 200-800 mL of purified water and 400 mL of ethyl acetate. Stir, allow the layers to separate, and collect the upper organic phase.
- Wash the organic phase with 100-200 mL of 10% sodium bicarbonate solution.
- Collect the organic phase, dry it with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate compound.

Step 2: Second Cyclization Reaction (Reduction)

- Add 770-1000 mL of tetrahydrofuran (THF) to a reactor and add 76.8-106.5 g of the crude intermediate from Step 1.
- Purge the reactor with nitrogen and cool the mixture to -10 °C.
- Sequentially add 15.2-56.9 g of lithium aluminum hydride in 10 portions over one hour.
- Stir the reaction mixture for 4-8 hours.
- Slowly add 15-57 mL of purified water, followed by the slow addition of 15-57 mL of a 15% sodium hydroxide solution.
- Add 45-188 mL of purified water and filter the mixture.
- Concentrate the filtrate to obtain the crude 7-oxo-2-azaspiro[3.5]nonane.
- Purify the crude product by passing it through a neutral alumina column to yield the final product.

The overall reported yield for this process is between 56.3% and 82.6%.^[4]


Potential Applications in Drug Discovery

While there is no direct research on the biological activity of **7-Oxa-2-azaspiro[3.5]nonane**, its structural motifs are of significant interest in medicinal chemistry. Spirocyclic scaffolds are known to provide conformational rigidity and three-dimensionality, which can lead to improved target affinity and selectivity.

A closely related analog, the 7-azaspiro[3.5]nonane scaffold, has been successfully utilized in the development of potent and selective agonists for the G-protein coupled receptor 119 (GPR119).^[5] GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. The activation of GPR119 in pancreatic β -cells and intestinal L-cells leads to enhanced glucose-stimulated insulin secretion and the release of glucagon-like peptide-1 (GLP-1), respectively.

GPR119 Signaling Pathway

The potential involvement of spirocyclic compounds in GPR119 agonism suggests a possible area of investigation for **7-Oxa-2-azaspiro[3.5]nonane** derivatives. The general signaling pathway for GPR119 activation is depicted below.



[Click to download full resolution via product page](#)

GPR119 Signaling Pathway

Logical Workflow for Drug Discovery

The development of novel therapeutics based on the **7-Oxa-2-azaspiro[3.5]nonane** scaffold would typically follow a structured workflow, from initial synthesis to preclinical evaluation.

[Click to download full resolution via product page](#)

Drug Discovery Workflow

Conclusion

7-Oxa-2-azaspiro[3.5]nonane represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its rigid, three-dimensional structure is a desirable feature in modern drug design. While a significant amount of experimental data remains to be determined, the available information on its synthesis and the biological activity of related compounds provide a solid foundation for future research. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to unlock the full potential of this unique chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pschemicals.com [pschemicals.com]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 7-Oxa-2-azaspiro[3.5]nonane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070580#physicochemical-properties-of-7-oxa-2-azaspiro-3-5-nonane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com